[(2-Bromo-6-chlorophenyl)methyl](propan-2-yl)amine
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Overview
Description
(2-Bromo-6-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine atom attached to a phenyl ring, with a methyl group and an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chlorophenyl)methylamine typically involves the following steps:
Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 6 positions, respectively.
Alkylation: The brominated and chlorinated phenyl compound is then subjected to alkylation with a methyl group.
Amination: Finally, the alkylated compound is reacted with isopropylamine to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-chlorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(2-Bromo-6-chlorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of new materials with specific properties.
Biological Studies: It may serve as a probe or ligand in biological research to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of (2-Bromo-6-chlorophenyl)methylamine involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the amine group, can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-fluorophenyl)methylamine
- (2-Chloro-6-bromophenyl)methylamine
- (2-Bromo-6-methylphenyl)methylamine
Uniqueness
(2-Bromo-6-chlorophenyl)methylamine is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
N-[(2-bromo-6-chlorophenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDKYLRHVTUYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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